molecular formula C11H17N3O3 B12882607 N-(5-Propyl-1,2-oxazol-3-yl)morpholine-4-carboxamide CAS No. 55808-63-4

N-(5-Propyl-1,2-oxazol-3-yl)morpholine-4-carboxamide

Cat. No.: B12882607
CAS No.: 55808-63-4
M. Wt: 239.27 g/mol
InChI Key: KTQAYZRGXTXXTI-UHFFFAOYSA-N
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Description

N-(5-Propylisoxazol-3-yl)morpholine-4-carboxamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .

Chemical Reactions Analysis

Types of Reactions

N-(5-Propylisoxazol-3-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can yield oxazoles, while reduction can produce isoxazolines .

Scientific Research Applications

N-(5-Propylisoxazol-3-yl)morpholine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-Propylisoxazol-3-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, isoxazole derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-Propylisoxazol-3-yl)morpholine-4-carboxamide include other isoxazole derivatives such as:

  • Isoxazole-4-carboxamide
  • Isoxazole-5-carboxamide
  • Morpholine-4-carboxamide

Uniqueness

N-(5-Propylisoxazol-3-yl)morpholine-4-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the propyl group at the 5-position of the isoxazole ring and the morpholine-4-carboxamide moiety can confer distinct properties compared to other isoxazole derivatives .

Properties

CAS No.

55808-63-4

Molecular Formula

C11H17N3O3

Molecular Weight

239.27 g/mol

IUPAC Name

N-(5-propyl-1,2-oxazol-3-yl)morpholine-4-carboxamide

InChI

InChI=1S/C11H17N3O3/c1-2-3-9-8-10(13-17-9)12-11(15)14-4-6-16-7-5-14/h8H,2-7H2,1H3,(H,12,13,15)

InChI Key

KTQAYZRGXTXXTI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NO1)NC(=O)N2CCOCC2

Origin of Product

United States

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